Cas no 2361642-16-0 (N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide)

N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[2-(5-Chloro-2-thienyl)-1-methylethyl]-2-propenamide
- N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide
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- インチ: 1S/C10H12ClNOS/c1-3-10(13)12-7(2)6-8-4-5-9(11)14-8/h3-5,7H,1,6H2,2H3,(H,12,13)
- InChIKey: TVSQQBSKLDKNHO-UHFFFAOYSA-N
- ほほえんだ: C(NC(C)CC1SC(Cl)=CC=1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.202±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 391.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 14.26±0.46(Predicted)
N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579038-0.05g |
N-[1-(5-chlorothiophen-2-yl)propan-2-yl]prop-2-enamide |
2361642-16-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamideに関する追加情報
Introduction to N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide (CAS No. 2361642-16-0)
N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide, with the CAS number 2361642-16-0, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in various therapeutic areas. The structure of this molecule incorporates a 5-chlorothiophen-2-yl moiety, which is known for its unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive agents.
The N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide molecule is characterized by its amide functional group, which is a key feature in many pharmacologically active compounds. The presence of this amide group not only contributes to the molecule's solubility and bioavailability but also plays a crucial role in its interactions with biological targets. The propanyl and propenyl chains further enhance the compound's structural diversity, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in thiophene-based compounds due to their wide range of biological activities. Thiophenes are heterocyclic aromatic compounds that exhibit significant potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. The introduction of chlorine atoms into the thiophene ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and thus facilitating further functionalization.
The synthesis of N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the 5-chlorothiophene derivative, which serves as the foundational unit for constructing the rest of the molecule. This is followed by functional group transformations such as alkylation and amidation to introduce the necessary side chains and the amide bond.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the thiophene ring and the amide group creates a versatile platform for designing molecules that can interact with specific biological targets. For instance, studies have shown that thiophene derivatives can modulate enzyme activity and receptor binding, making them promising candidates for treating various diseases.
Recent research has highlighted the therapeutic potential of N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide in several disease models. In particular, its ability to inhibit certain enzymes has been explored in preclinical studies, suggesting its utility in treating conditions such as inflammation and neurodegeneration. The compound's interaction with biological targets is mediated by its ability to fit into specific binding pockets, often through hydrogen bonding and hydrophobic interactions.
The pharmacological profile of N-1-(5-chlorothiophen-2-yl)propan-2-ylprop-2-enamide has been evaluated through both computational modeling and experimental assays. Computational studies have predicted favorable binding affinities for this compound with various biological targets, while experimental data have confirmed its ability to modulate enzyme activity in vitro. These findings provide a strong foundation for further development of this molecule into a lead candidate for drug discovery.
In addition to its therapeutic potential, N-1-(5-chlorothiophen-2-yll)propan--(l)-prop--(l)-enamide also exhibits interesting material properties. Its molecular structure allows it to form stable complexes with other molecules, making it useful in materials science applications such as organic electronics and sensors. The chlorine atom on the thiophene ring enhances its reactivity, enabling it to participate in various chemical reactions that can be exploited for material design.
The future direction of research on N-l-(5-chlorothiophen--(l)--(l))propan--(l)--(l)-enamide includes further optimization of its chemical structure to improve its pharmacological properties. This involves modifying substituents on the thiophene ring and exploring different functional groups that can enhance its bioactivity. Additionally, studies are being conducted to understand how variations in its structure affect its interactions with biological targets, providing insights into rational drug design.
In conclusion, N-l-(5-chlorothiophen--(l)--(l))propan--(l)--(l)-enamide (CAS No. 2361642160) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure, characterized by a (strong>5-chlorothiophen--(l)--(l))moiety and an amide group, makes it an attractive scaffold for designing novel bioactive agents. Recent research has highlighted its therapeutic potential in various disease models, while its material properties also open up avenues for innovative applications.
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